molecular formula C15H14N4O2S B4852169 N-benzyl-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

N-benzyl-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

Cat. No. B4852169
M. Wt: 314.4 g/mol
InChI Key: LJCCJSHFNADVKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the triazole family of compounds, which have been found to exhibit a wide range of biological activities. In

Mechanism of Action

The exact mechanism of action of N-benzyl-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in various biological pathways. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects
N-benzyl-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. It has also been found to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzyl-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide in lab experiments is its wide range of biological activities. This compound has been found to exhibit antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties, making it a versatile tool for scientific research. However, one limitation of using this compound is its potential toxicity. In some studies, high concentrations of N-benzyl-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide have been found to be toxic to certain types of cells.

Future Directions

There are several potential future directions for research on N-benzyl-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. One direction is the development of new antibiotics based on this compound. Another direction is the exploration of its potential as an anticancer agent. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Overall, N-benzyl-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is a promising compound with many potential applications in scientific research.

Scientific Research Applications

N-benzyl-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties. As a result, this compound has been extensively studied for its potential applications in scientific research.

properties

IUPAC Name

N-benzyl-2-[[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c20-13(16-9-11-5-2-1-3-6-11)10-22-15-17-14(18-19-15)12-7-4-8-21-12/h1-8H,9-10H2,(H,16,20)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJCCJSHFNADVKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NNC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-((5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-benzyl-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
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N-benzyl-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.